3-Bromo-4-(pentan-2-yloxy)benzoic acid
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Overview
Description
3-Bromo-4-(pentan-2-yloxy)benzoic acid is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a pentan-2-yloxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(pentan-2-yloxy)benzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-(pentan-2-yloxy)benzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution .
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(pentan-2-yloxy)benzoic acid is coupled with a brominated benzene derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes or coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(pentan-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
3-Bromo-4-(pentan-2-yloxy)benzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-Bromo-4-(pentan-2-yloxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a pentan-2-yloxy group.
4-Bromo-2-chlorobenzoic acid: Similar structure but with a chlorine atom at the 2-position.
4-Bromo-3-methylbenzoic acid: Similar structure but with a methyl group at the 3-position
Uniqueness
3-Bromo-4-(pentan-2-yloxy)benzoic acid is unique due to the presence of the pentan-2-yloxy group, which can impart different chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
1131594-30-3 |
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Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-bromo-4-pentan-2-yloxybenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-3-4-8(2)16-11-6-5-9(12(14)15)7-10(11)13/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
CIHDURWKEJYFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
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